molecular formula C16H19NO2S B2639544 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide CAS No. 1351604-84-6

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide

Cat. No. B2639544
CAS RN: 1351604-84-6
M. Wt: 289.39
InChI Key: VVDPIDKTJSHTPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as N-acylation . For example, a compound like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray crystallography .


Chemical Reactions Analysis

Thiophene, a common component of these compounds, is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . For this reason, thiophene easily reacts with electrophiles .

Scientific Research Applications

Pharmacological Applications

Histone Deacetylase Inhibition

N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including those with thiophene substitution, have been designed, synthesized, and evaluated for their ability to inhibit histone deacetylases (HDACs). These compounds, particularly a thiophene-substituted derivative, showed inhibitory activity against HDAC enzymes and exhibited antiproliferative activity against human cancer cell lines, suggesting their potential in cancer therapy (Jiao et al., 2009).

Organic Chemistry and Synthesis

Chemoselective Reactions

Research on chemoselective reactions of related compounds, such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, with electrophiles has led to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. These studies offer insights into the reactivity of compounds with multiple nucleophilic centers, contributing to the development of new synthetic methodologies (Hajji et al., 2002).

Synthesis of Thiophene Derivatives

The synthesis of new 3-arylpropenamides having a thiophene ring has been explored, highlighting the pharmacological interest in thiophene derivatives due to their potential bioactive properties. This research provides a basis for the development of compounds with varied pharmacological actions (Tabuuchi, 1960).

Biochemical Studies

Antifungal Peptides

Computational peptidology supported by conceptual density functional theory has been applied to study new antifungal tripeptides. This approach aids in understanding the chemical reactivity and bioactivity of peptides, offering a foundation for drug design processes (Flores-Holguín et al., 2019).

Green Chemistry

Ionic Liquid Synthesis

A novel and environmentally friendly synthesis method for 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives in an ionic liquid ([bmim]BF4) has been developed. This method highlights the advantages of ionic liquids in organic synthesis, including operational simplicity, mild conditions, and high yields (Li et al., 2013).

Future Directions

Indole derivatives, which have a structure similar to the compound you mentioned, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide” and similar compounds could have interesting applications in the future.

Mechanism of Action

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-8,11,19H,9-10,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDPIDKTJSHTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide

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